molecular formula C20H27ClN2O4 B3001369 Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1323621-62-0

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3001369
CAS No.: 1323621-62-0
M. Wt: 394.9
InChI Key: RSEQWSZUJIEGKM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride is a synthetic piperazine derivative characterized by a naphthalen-1-yloxy group attached to a hydroxypropyl chain and an ethyl carboxylate moiety. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting receptors such as β3-adrenergic or serotonin/norepinephrine transporters due to its structural resemblance to known bioactive agents (e.g., duloxetine derivatives) . Its synthesis typically involves nucleophilic substitution or coupling reactions, with purification via chromatography and confirmation by LC/MS and NMR spectroscopy . The hydrochloride salt form enhances solubility and stability for pharmaceutical formulations.

Properties

IUPAC Name

ethyl 4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.ClH/c1-2-25-20(24)22-12-10-21(11-13-22)14-17(23)15-26-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,17,23H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEQWSZUJIEGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride, commonly referred to as E-NPH, is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a piperazine ring and a naphthalene moiety, suggest potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.

E-NPH has the following chemical characteristics:

  • Molecular Formula : C20_{20}H27_{27}ClN2_2O4_4
  • Molecular Weight : Approximately 394.9 g/mol
  • CAS Number : 1323621-62-0

Synthesis

The synthesis of E-NPH typically involves several steps, including the use of microwave-assisted techniques for improved efficiency. The synthetic pathways often yield high purity compounds, verified through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Interaction with Neurotransmitter Receptors

Preliminary studies indicate that E-NPH may interact with serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. These interactions could position E-NPH as a candidate for further exploration in treating mood disorders and cognitive impairments .

Anticancer Potential

Research on piperazine derivatives has shown promising anticancer activity. For instance, compounds structurally similar to E-NPH have demonstrated cytotoxic effects against various cancer cell lines. A notable study highlighted that certain piperazine derivatives exhibited apoptosis induction in hypopharyngeal tumor cells, suggesting a potential pathway for E-NPH's application in oncology .

Inhibition of Acetylcholinesterase

E-NPH's structural similarity to other piperazine derivatives raises the possibility of it being an acetylcholinesterase inhibitor. Compounds in this category have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparative Analysis with Similar Compounds

The biological activities of E-NPH can be compared with other piperazine derivatives to elucidate its potential applications:

Compound NameStructure FeaturesUnique Properties
1-(2-Hydroxyethyl)-piperazineHydroxyethyl groupPotential antidepressant effects
Naphthalene-based piperazinesNaphthalene moietyAntimicrobial activity
4-(Benzyl)-piperazine derivativesBenzyl substitutionModulators of fatty acid amide hydrolase

This table highlights variations in substituents on the piperazine ring or additional functionalities that influence their biological activities and applications .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to E-NPH:

  • Neuropharmacological Studies : Investigations into similar piperazine derivatives have shown their ability to modulate neurotransmitter systems effectively, suggesting that E-NPH may exhibit comparable neuropharmacological properties.
  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that certain piperazine derivatives induced significant cytotoxicity, indicating a need for similar testing on E-NPH to establish its anticancer efficacy.
  • Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinities of piperazine derivatives to various receptors, including acetylcholinesterase. Such studies could provide insights into the mechanism of action for E-NPH .

Scientific Research Applications

Antidepressant and Antipsychotic Properties

Piperazine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride has shown promise in binding affinity studies with dopamine receptors, indicating potential applications as an antidepressant or antipsychotic agent. Research has demonstrated that modifications in the piperazine structure can significantly influence receptor selectivity and affinity, which is crucial for designing effective therapeutics .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperazine derivatives. The compound may exhibit similar activities due to its structural characteristics, which allow for interactions with bacterial cell membranes or specific microbial enzymes. Research on related compounds has shown that piperazine derivatives can inhibit the growth of various pathogens, suggesting a potential application in treating infections .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine core and subsequent functionalization with naphthalene and hydroxypropyl groups. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the synthesized compounds and assess their physicochemical properties .

Physicochemical Properties

Understanding the physicochemical properties, such as solubility, lipophilicity, and stability, is essential for predicting the bioavailability and therapeutic efficacy of the compound. For instance, studies have shown that modifications to the piperazine ring can enhance lipophilicity, which is often correlated with improved membrane permeability and bioavailability .

Case Study: Dopamine Receptor Binding Affinity

In a study evaluating various piperazine derivatives' binding affinities at dopamine receptors (D2 and D3), this compound was tested alongside other compounds. The results indicated that specific structural modifications led to enhanced binding affinities, particularly at the D3 receptor, suggesting its potential as a targeted treatment for conditions like schizophrenia or depression .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of piperazine derivatives against a range of bacterial strains revealed promising results for compounds structurally similar to this compound. The findings indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several piperazine-based derivatives. Below is a detailed comparison based on structural motifs, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Purity (%) Retention Time (min) Biological Activity (if reported) Source
Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride (Target) Naphthalen-1-yloxy, ethyl carboxylate ≥95% Not reported Antihypertensive (inferred from analogs)
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (10) 2-Methoxyphenyl, naphthalen-1-yl, imidazolidinedione 99.04 4.69 Not explicitly stated
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride 3,4-Dimethylphenoxy Not reported Not reported Structural analog (antimicrobial potential inferred)
Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII) Xanthenone substituent Not reported Not reported 94% inhibition of M. tuberculosis growth
Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (5203) p-Tolyloxy Not reported Not reported Commercial availability (no activity data)

Key Structural Differences

Aromatic Substituents: The target compound’s naphthalen-1-yloxy group provides bulkier aromaticity compared to simpler aryl groups like p-tolyloxy (5203) or 3,4-dimethylphenoxy (). This bulk may enhance receptor binding affinity but reduce solubility . Compound XVIII () replaces the naphthyl group with a xanthenone moiety, significantly altering electronic properties and antimicrobial activity.

Functional Groups :

  • The ethyl carboxylate in the target compound contrasts with imidazolidinedione rings in compounds 10 and 11 (), which introduce hydrogen-bonding sites but may increase metabolic instability.

Salt Forms :

  • Hydrochloride salts (target, 5203) improve aqueous solubility compared to free bases, critical for bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride, and how are intermediates purified?

  • Methodology: The compound can be synthesized via a multi-step reaction involving coupling of the naphthoxypropyl moiety to the piperazine core. A typical procedure involves dissolving the acid precursor (e.g., naphthalen-1-yloxypropanoic acid) and piperazine derivatives in dichloromethane (CH₂Cl₂), followed by activation with HOBt/EDC•HCl and triethylamine (Et₃N) to form amide bonds . Post-reaction, purification is achieved via flash column chromatography (silica gel, ethyl acetate/hexane gradient). The hydrochloride salt is precipitated by treating the free base with dry HCl in diethyl ether .
  • Key Considerations: Monitor reaction progress using TLC or HPLC. Residual solvents must be removed under reduced pressure to avoid contamination.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage: Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis or degradation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous rinses to prevent HCl vapor release .

Q. How is the compound characterized analytically (e.g., NMR, HPLC)?

  • Analytical Workflow:

  • ¹H/¹³C NMR: Confirm structural integrity by verifying peaks for the naphthalene aromatic protons (δ 7.2–8.3 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • HPLC: Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between the naphthoxypropyl and piperazine moieties?

  • Optimization Strategies:

  • Catalyst Screening: Test alternatives to HOBt/EDC, such as DCC/DMAP or PyBOP, to improve coupling efficiency .
  • Solvent Effects: Evaluate polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, but ensure compatibility with HCl salt formation .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenges & Solutions:

  • Impurity Identification: Use LC-MS to detect byproducts (e.g., unreacted naphthoxypropyl intermediates or de-esterified piperazine derivatives). Cross-reference with reference standards for structural confirmation .
  • Quantitation Limits: Employ UPLC with a sensitivity limit of 0.1% for impurities. Validate methods per ICH Q3A guidelines .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Studies:

  • pH-Dependent Degradation: Conduct accelerated stability testing in buffers (pH 1–13). The ester group is prone to hydrolysis under alkaline conditions (pH >10), while the hydrochloride salt remains stable in acidic media (pH 3–6) .
  • Thermal Analysis: Perform DSC/TGA to determine melting points (expected range: 180–200°C) and decomposition thresholds (>220°C) .

Q. What contradictions exist in reported biological activities of structurally similar piperazine derivatives, and how can they be addressed?

  • Data Discrepancies:

  • Receptor Binding: Some studies report antagonism at α₁-adrenergic receptors, while others note off-target effects on serotonin receptors. Validate via competitive binding assays (e.g., using radiolabeled prazosin for α₁ receptors) .
  • Metabolic Stability: Discrepancies in hepatic microsomal half-lives (e.g., 30 vs. 60 minutes) may stem from species-specific CYP450 isoforms. Use human hepatocytes for translational relevance .

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